

JBSNF-000028: In Vivo Administration in Murine Models for Metabolic Disease Research

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Compound of Interest

Compound Name: JBSNF-000028 free base

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Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

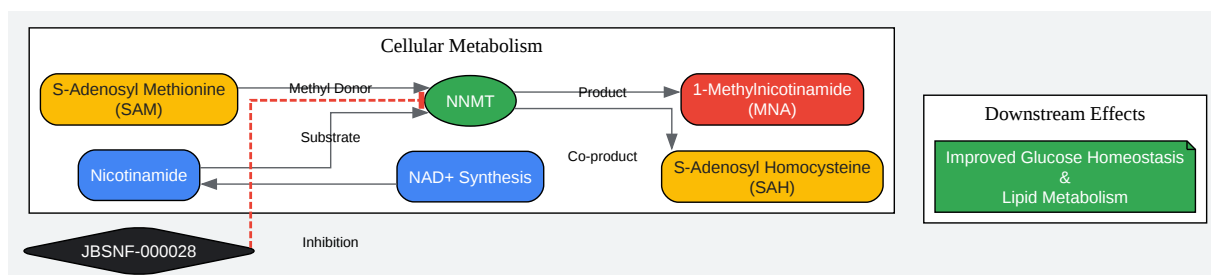
Introduction

JBSNF-000028 is a potent and orally bioavailable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).^{[1][2][3][4]} NNMT is a key enzyme in cellular metabolism that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (MNA).^{[2][5][6]} Overexpression of NNMT has been linked to metabolic disorders such as obesity and type 2 diabetes.^{[5][6]} JBSNF-000028 has been shown to effectively inhibit human, monkey, and mouse NNMT, leading to reduced MNA levels in plasma and various tissues.^{[2][3]} Preclinical studies in mice with diet-induced obesity (DIO) have demonstrated that chronic administration of JBSNF-000028 can limit weight gain, improve glucose regulation, and enhance insulin sensitivity.^{[2][3][7]} This document provides detailed protocols for the in vivo administration of JBSNF-000028 in mice, along with data presentation and visualization of the relevant biological pathways.

Mechanism of Action and Signaling Pathway

JBSNF-000028 exerts its therapeutic effects by directly inhibiting the enzymatic activity of NNMT. This enzyme plays a crucial role in the metabolism of nicotinamide, a form of vitamin B3 and a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺). By inhibiting NNMT, JBSNF-000028 prevents the conversion of nicotinamide to MNA, a process

that consumes S-adenosyl-L-methionine (SAM) as a methyl donor. This inhibition is thought to increase the cellular pool of nicotinamide available for NAD⁺ synthesis and may also affect global methylation patterns by modulating the SAM/S-adenosyl-L-homocysteine (SAH) ratio. The resulting metabolic reprogramming is believed to underlie the observed improvements in glucose homeostasis and lipid metabolism.



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Caption: Mechanism of action of JBSNF-000028. (Within 100 characters)

Quantitative Data from In Vivo Mouse Studies

The following tables summarize the key quantitative data from preclinical studies of JBSNF-000028 in mouse models.

Table 1: In Vitro Inhibitory Activity of JBSNF-000028

Target	IC50 (μM)
Human NNMT (hNNMT)	0.033
Monkey NNMT (mkNNMT)	0.19
Mouse NNMT (mNNMT)	0.21
Cellular NNMT (U2OS cells, EC50)	2.5

Data sourced from Ruf et al., 2022.[\[2\]](#)[\[3\]](#)

Table 2: Pharmacokinetic Parameters of JBSNF-000028 in C57BL/6 Mice

Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)
Intravenous	1	1032	0.08	368
Oral	10	1145	0.5	2978

Data sourced from Ruf et al., 2022.

Table 3: Efficacy of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model (50 mg/kg, b.i.d., p.o. for 27 days)

Parameter	Vehicle Control	JBSNF-000028	% Change
Body Weight			
Body Weight Gain (%)	20.5	12.5	-39.0%
Glucose Homeostasis			
Fasting Blood Glucose (mg/dL)	165	130	-21.2%
Fasting Plasma Insulin (ng/mL)	3.2	1.5	-53.1%
HOMA-IR	26.5	9.8	-63.0%
Lipid Profile			
Plasma Triglycerides (mg/dL)	120	85	-29.2%
Plasma Cholesterol (mg/dL)	250	200	-20.0%
Liver Triglycerides (mg/g)	150	100	-33.3%

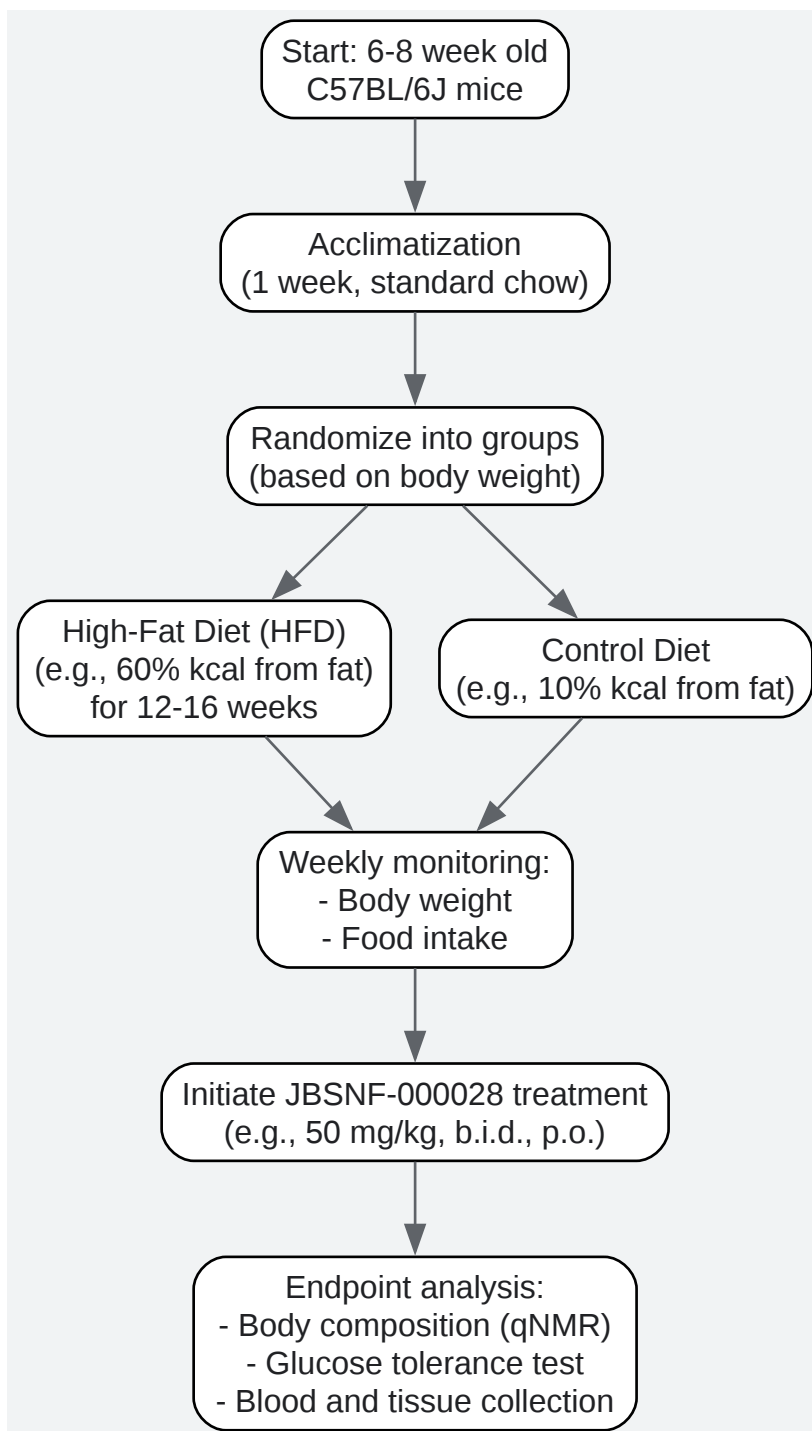
Data represents approximate values derived from graphical data in Ruf et al., 2022.[\[7\]](#)

Experimental Protocols

Detailed methodologies for key in vivo experiments with JBSNF-000028 are provided below.

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying metabolic diseases.



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Caption: Workflow for a diet-induced obesity study. (Within 100 characters)

Materials:

- C57BL/6J mice (male, 6-8 weeks old)

- High-fat diet (HFD; e.g., 60 kcal% fat)
- Control low-fat diet (LFD; e.g., 10 kcal% fat)
- JBSNF-000028
- Vehicle (e.g., 0.5% methylcellulose in water)
- Oral gavage needles
- Animal scale

Procedure:

- Acclimatize mice for one week on a standard chow diet.
- Randomize mice into control and treatment groups based on body weight.
- Switch the diet of the experimental group to HFD and the control group to LFD.
- Monitor body weight and food intake weekly for 12-16 weeks, or until a significant difference in body weight is observed.
- Prepare JBSNF-000028 formulation in the chosen vehicle.
- Administer JBSNF-000028 (e.g., 50 mg/kg) or vehicle to the respective groups via oral gavage twice daily (b.i.d.).
- Continue treatment for the specified duration (e.g., 27 days).
- Perform terminal procedures for data collection, such as oral glucose tolerance tests, blood collection for biomarker analysis, and tissue harvesting.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity.

Materials:

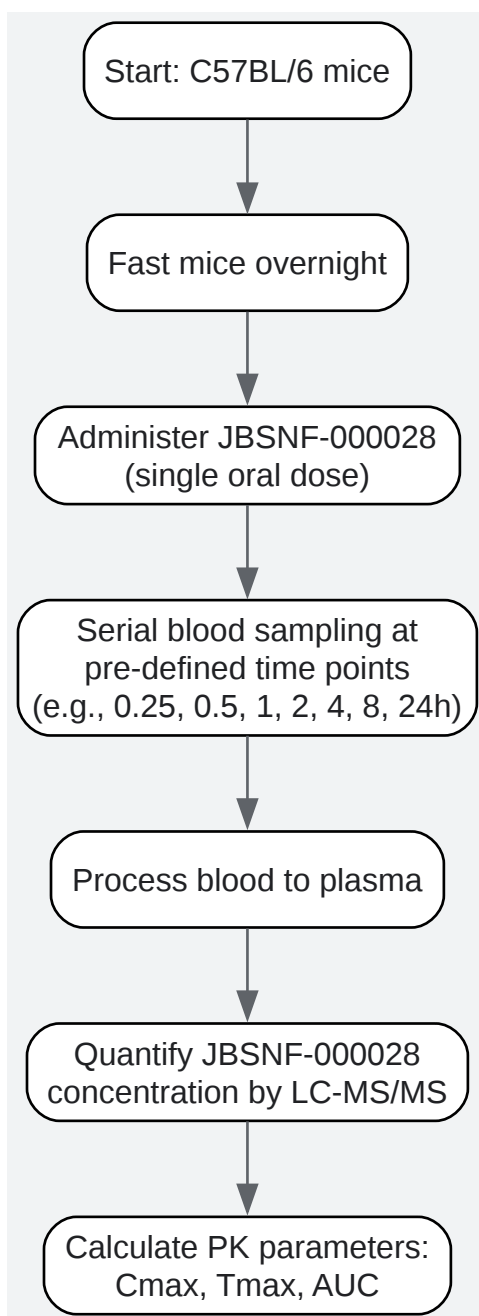
- Fasted mice (typically 6 hours)
- Glucose solution (e.g., 20% dextrose in sterile water)
- Glucometer and test strips
- Blood collection supplies (e.g., tail snip or retro-orbital bleeding)
- Oral gavage needles

Procedure:

- Fast mice for 6 hours with free access to water.
- Record the baseline blood glucose level ($t=0$) from a tail snip.
- Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
- Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
- Plot blood glucose concentration over time to determine the glucose excursion curve.

Pharmacokinetic (PK) Study

This protocol outlines the procedure for determining the pharmacokinetic profile of JBSNF-000028 following oral administration.



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Caption: Workflow for a pharmacokinetic study. (Within 100 characters)

Materials:

- C57BL/6 mice
- JBSNF-000028

- Vehicle
- Oral gavage needles
- Blood collection tubes (e.g., with anticoagulant)
- Centrifuge
- LC-MS/MS system

Procedure:

- Fast mice overnight prior to dosing.
- Administer a single oral dose of JBSNF-000028.
- Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Process blood samples to obtain plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Quantify the concentration of JBSNF-000028 in plasma samples using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters such as C_{max}, T_{max}, and AUC using appropriate software.

Safety and Selectivity

JBSNF-000028 has been profiled against a broad panel of targets related to metabolism and safety and was found to be inactive, suggesting a high degree of selectivity for NNMT.^[2]^[8] In vitro cytotoxicity assays in HepG2 cells showed no adverse effects at concentrations up to 100 µM.^[4]

Conclusion

JBSNF-000028 is a valuable research tool for investigating the role of NNMT in metabolic diseases. The protocols outlined in this document provide a framework for conducting in vivo studies in mice to evaluate its therapeutic potential. The provided data demonstrates the potent and selective nature of JBSNF-000028 and its efficacy in a diet-induced obesity model. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

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